molecular formula C15H21BO2 B11869443 3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid CAS No. 364626-82-4

3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid

Cat. No.: B11869443
CAS No.: 364626-82-4
M. Wt: 244.14 g/mol
InChI Key: HIVIWKOJHLNQSQ-UHFFFAOYSA-N
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Description

3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid is a boronic acid derivative with the molecular formula C15H21BO2. This compound is notable for its unique structure, which includes a naphthalene core substituted with multiple methyl groups and a boronic acid functional group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid typically involves the reaction of a suitable naphthalene derivative with a boron-containing reagent. One common method is the reaction of 3,5,5,8,8-pentamethyl-5,8-dihydronaphthalene with boronic acid under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Scientific Research Applications

3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with a palladium catalyst to form a carbon-carbon bond. The molecular targets and pathways involved vary depending on the specific reaction or application .

Comparison with Similar Compounds

Similar Compounds

  • 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ylboronic acid
  • 2,4,5-Trimethylphenylboronic acid

Uniqueness

3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid is unique due to its specific substitution pattern on the naphthalene core and the presence of multiple methyl groups. This structure imparts distinct chemical properties, making it particularly useful in specific synthetic applications .

Properties

CAS No.

364626-82-4

Molecular Formula

C15H21BO2

Molecular Weight

244.14 g/mol

IUPAC Name

(3,5,5,8,8-pentamethylnaphthalen-2-yl)boronic acid

InChI

InChI=1S/C15H21BO2/c1-10-8-11-12(9-13(10)16(17)18)15(4,5)7-6-14(11,2)3/h6-9,17-18H,1-5H3

InChI Key

HIVIWKOJHLNQSQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1C)C(C=CC2(C)C)(C)C)(O)O

Origin of Product

United States

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